molecular formula C6H16Cl2N2 B1506868 (2S,6S)-2,6-Dimethylpiperazine dihydrochloride CAS No. 162240-96-2

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride

Cat. No. B1506868
CAS RN: 162240-96-2
M. Wt: 187.11 g/mol
InChI Key: SFOYHYMXNYOPAI-USPAICOZSA-N
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Description

“(2S,6S)-2,6-Dimethylpiperazine dihydrochloride” is a chemical compound that consists of a piperazine ring with two methyl groups at the 2 and 6 positions . It is in the form of a dihydrochloride salt, making it more stable and easier to handle . It is commonly used in the synthesis of pharmaceuticals and can act as a building block for various drug molecules .


Molecular Structure Analysis

The molecular formula of “(2S,6S)-2,6-Dimethylpiperazine dihydrochloride” is C6H16Cl2N2 . Its average mass is 187.111 Da and its monoisotopic mass is 186.069061 Da .


Physical And Chemical Properties Analysis

“(2S,6S)-2,6-Dimethylpiperazine dihydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on derivatives of N,N′-dimethylpiperazine, closely related to (2S,6S)-2,6-dimethylpiperazine, has been conducted to understand their molecular structures and hydrogen bonding. For example, studies on N,N′-dimethylpiperazine betaines have revealed interesting insights into their crystal structures and hydrogen bonding patterns. These compounds form strong, symmetrical, and linear hydrogen bonds in their crystalline forms, with the piperazine ring adopting a specific chair conformation. This research is fundamental in understanding the molecular interactions and structure of related compounds (Dega-Szafran et al., 2002).

Catalysis and Synthesis Processes

Another area of research focuses on the synthesis of derivatives of dimethylpiperazine. For instance, a study described a continuous process for synthesizing cis-2,6-dimethylpiperazine using a Cu-Cr-Fe/γ-Al2O3 catalyst. This process highlights the application of (2S,6S)-2,6-dimethylpiperazine in chemical synthesis and the importance of catalysts in optimizing these reactions (Bai et al., 2004).

Enantioconvergent Synthesis

Research has been conducted on the enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate in the synthesis of delta-opioid receptor ligands. This highlights the potential of (2S,6S)-2,6-dimethylpiperazine derivatives in the synthesis of pharmacologically relevant compounds (Janetka et al., 2003).

Inorganic-Organic Hybrid Materials

There is also research on inorganic-organic hybrid materials involving derivatives of 2,6-dimethylpiperazine. For example, a study on a non-centrosymmetric organic sulphate with 2,6-dimethylpiperazine-1,4-diium cations demonstrated its potential in nonlinear optical properties. These hybrid materials can be crucial in developing new materials with unique optical properties (Ben M'leh et al., 2018).

Mechanism of Action

The mechanism of action of “(2S,6S)-2,6-Dimethylpiperazine dihydrochloride” is not specified in the available resources. Its use in pharmaceutical synthesis suggests it may have diverse mechanisms of action depending on the specific drug molecule it is incorporated into .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

“(2S,6S)-2,6-Dimethylpiperazine dihydrochloride” is commonly used in the synthesis of pharmaceuticals and can act as a building block for various drug molecules . It may also have applications in organic chemistry and materials science due to its unique structure and reactivity .

properties

IUPAC Name

(2S,6S)-2,6-dimethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOYHYMXNYOPAI-USPAICOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H](N1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718680
Record name (2S,6S)-2,6-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride

CAS RN

162240-96-2
Record name (2S,6S)-2,6-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6S)-2,6-Dimethylpiperazine dihydrochloride
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(2S,6S)-2,6-Dimethylpiperazine dihydrochloride
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(2S,6S)-2,6-Dimethylpiperazine dihydrochloride
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Reactant of Route 6
(2S,6S)-2,6-Dimethylpiperazine dihydrochloride

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